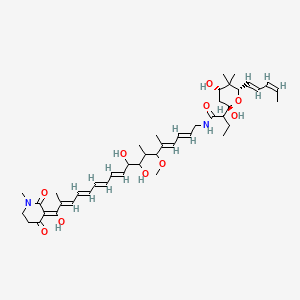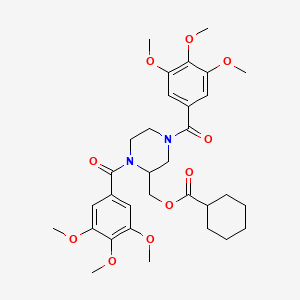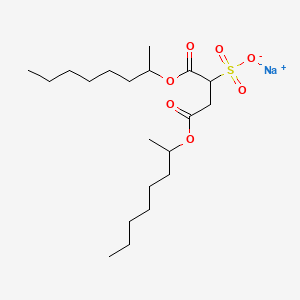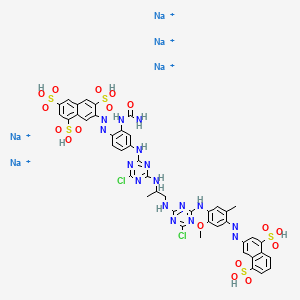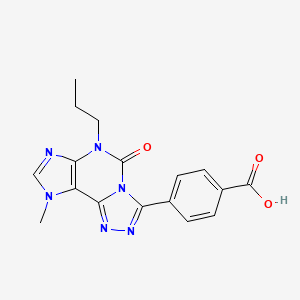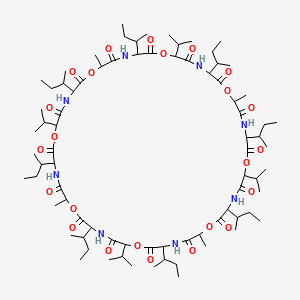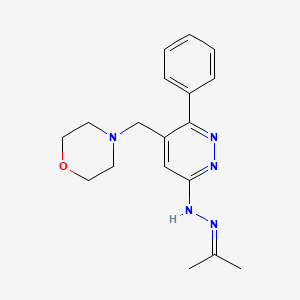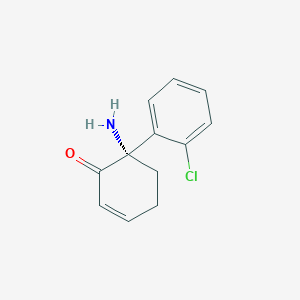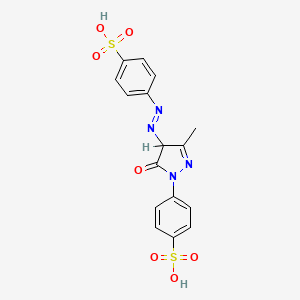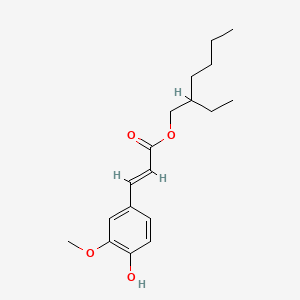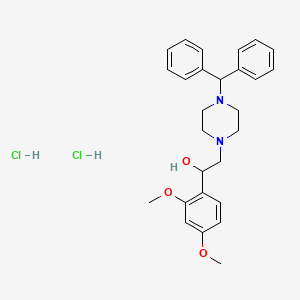
1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. These compounds are characterized by a phenyl group attached to a propanoid chain. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride typically involves the following steps:
Formation of the Phenylpropanoid Backbone: This can be achieved through the condensation of a phenylacetic acid derivative with a suitable aldehyde or ketone.
Introduction of the Dimethylamino Group: This step involves the alkylation of the intermediate compound with dimethylamine under basic conditions.
Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular excitability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride: Lacks the trimethoxy substitution on the phenyl ring.
1-Propanone, 3-(dimethylamino)-1-(3,4-dimethoxyphenyl)-, hydrochloride: Has fewer methoxy groups on the phenyl ring.
Uniqueness
1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The trimethoxy substitution may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
Eigenschaften
CAS-Nummer |
153505-66-9 |
|---|---|
Molekularformel |
C14H22ClNO4 |
Molekulargewicht |
303.78 g/mol |
IUPAC-Name |
3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C14H21NO4.ClH/c1-15(2)9-8-11(16)10-6-7-12(17-3)14(19-5)13(10)18-4;/h6-7H,8-9H2,1-5H3;1H |
InChI-Schlüssel |
MITZVYZGXSUNRT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(=O)C1=C(C(=C(C=C1)OC)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


